molecular formula C8H13NO3 B13871848 Methyl 6-Methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylate

Methyl 6-Methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylate

Cat. No.: B13871848
M. Wt: 171.19 g/mol
InChI Key: AUTKYARKJOXHJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (6R)-6-methyl-2-oxopiperidine-3-carboxylate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (6R)-6-methyl-2-oxopiperidine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a ketoester in the presence of a base. The reaction conditions often include moderate temperatures and solvents such as ethanol or methanol to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of methyl (6R)-6-methyl-2-oxopiperidine-3-carboxylate may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (6R)-6-methyl-2-oxopiperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in a variety of functionalized piperidine derivatives.

Scientific Research Applications

Methyl (6R)-6-methyl-2-oxopiperidine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl (6R)-6-methyl-2-oxopiperidine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (6R)-6-methyl-2-oxopiperidine-3-carboxylate is unique due to its specific stereochemistry and functional groups, which contribute to its distinct reactivity and potential applications. Its ability to undergo various chemical transformations and its role as an intermediate in complex syntheses highlight its importance in scientific research and industrial applications.

Properties

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

methyl 6-methyl-2-oxopiperidine-3-carboxylate

InChI

InChI=1S/C8H13NO3/c1-5-3-4-6(7(10)9-5)8(11)12-2/h5-6H,3-4H2,1-2H3,(H,9,10)

InChI Key

AUTKYARKJOXHJY-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(=O)N1)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.